1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-

Coordination Chemistry Metal Complexation Tetrazole Ligands

1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- (CAS 848443-25-4) is a synthetic bis-tetrazole derivative featuring a 1H-tetrazole core substituted at the 1-position with an acetic acid moiety and at the 5-position with a methylene-bridged 5-phenyl-2H-tetrazole group. With a molecular formula of C₁₁H₁₀N₈O₂ and a molecular weight of 286.25 g/mol, this compound belongs to the class of tetrazole–carboxylates that serve dual roles as carboxylic acid bioisosteres and as nitrogen-rich ligands for coordination chemistry.

Molecular Formula C11H10N8O2
Molecular Weight 286.25 g/mol
CAS No. 848443-25-4
Cat. No. B12535056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-
CAS848443-25-4
Molecular FormulaC11H10N8O2
Molecular Weight286.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(N=N2)CC3=NN=NN3CC(=O)O
InChIInChI=1S/C11H10N8O2/c20-10(21)7-18-9(12-15-17-18)6-19-14-11(13-16-19)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,20,21)
InChIKeySDAHURQDLZQRFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- (CAS 848443-25-4): A Bis-Tetrazole Carboxylic Acid Procurement Overview


1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- (CAS 848443-25-4) is a synthetic bis-tetrazole derivative featuring a 1H-tetrazole core substituted at the 1-position with an acetic acid moiety and at the 5-position with a methylene-bridged 5-phenyl-2H-tetrazole group . With a molecular formula of C₁₁H₁₀N₈O₂ and a molecular weight of 286.25 g/mol, this compound belongs to the class of tetrazole–carboxylates that serve dual roles as carboxylic acid bioisosteres and as nitrogen-rich ligands for coordination chemistry [1]. The compound is commercially available as a research chemical and screening compound, and its structural uniqueness stems from the combination of two distinct tetrazole rings—one N1-substituted with acetic acid and the other N2-substituted with a phenyl group—linked by a single methylene bridge .

Why Generic Substitution of 1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- Fails for Scientific Selection


The procurement of tetrazole derivatives for research and industrial applications cannot rely on generic substitution due to the marked divergence in physicochemical properties, coordination behavior, and biological activity imparted by subtle structural modifications. Unlike simpler mono-tetrazole acetic acids such as 1H-tetrazole-1-acetic acid (CAS 21732-17-2) or (5-phenyl-2H-tetrazol-2-yl)acetic acid (CAS 21743-68-0), the target compound incorporates both a phenyl-substituted 2H-tetrazole and an acetic acid-functionalized 1H-tetrazole connected by a methylene spacer . This architecture generates two discrete metal-binding domains and a flexible carboxylate arm, enabling chelation modes and supramolecular topologies unattainable with monotetrazole analogs [1]. In medicinal chemistry, the dual-tetrazole motif offers opportunities for enhanced target engagement beyond what single tetrazole bioisosteres can provide, yet such advantages are highly dependent on the specific substitution pattern and linker geometry [1]. Generic interchange without consideration of these structural differentiators risks compromised complex stability, altered pharmacokinetic profiles, or complete loss of desired biological function.

Quantitative Differentiation Evidence for 1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]- vs. Mono-Tetrazole Analogs


Dual Tetrazole Architecture Supports Bidentate Metal Coordination Absent in Mono-Tetrazole Carboxylates

The target compound possesses two tetrazole rings and one carboxylic acid group, yielding at least three potential donor atoms, whereas mono-tetrazole analogs such as (5-phenyl-2H-tetrazol-2-yl)acetic acid (CAS 21743-68-0) offer only one tetrazole and one carboxylate donor . In structurally characterized Co(II) coordination compounds built from analogous bis-tetrazole–carboxylate ligands (e.g., H₂btzphda), the ligand adopts a μ₂-bridging mode coordinating through both tetrazole N atoms and the carboxylate oxygen, forming a two-dimensional (4,4) grid network; the corresponding mono-tetrazole–carboxylate ligand Hatza (5-aminotetrazole-1-acetic acid) yields only mononuclear or simple chain structures under identical synthetic conditions [1]. The increased denticity of the bis-tetrazole scaffold enables construction of higher-dimensionality coordination polymers (2D vs. 1D or 0D) with distinct luminescence and thermal stability profiles [1].

Coordination Chemistry Metal Complexation Tetrazole Ligands

Predicted Enhanced Lipophilicity and Membrane Permeability vs. Unsubstituted Tetrazole-1-acetic Acid

The presence of a phenyl-substituted 2H-tetrazole moiety in the target compound is expected to increase lipophilicity relative to the unsubstituted 1H-tetrazole-1-acetic acid (CAS 21732-17-2). While experimental logP values for the target compound are not publicly available, the structurally related compound 1H-Tetrazole-1-acetic acid has a reported calculated logP of –1.24 , whereas compounds bearing the 5-phenyl-2H-tetrazole substructure typically exhibit calculated logP values > 1.0 . The increased lipophilicity translates to improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays .

Physicochemical Properties Lipophilicity Drug-likeness

Structural Differentiation from Losartan-Related Biphenyl-Tetrazoles: Methylene Bridge Replaces Biphenyl Linkage

The target compound is structurally distinct from the biphenyl-tetrazole motif found in sartan drugs (e.g., losartan, valsartan) and their impurities. Losartan's active metabolite EXP3174 features a biphenyl linker between the imidazole and tetrazole rings, whereas the target compound employs a simple methylene (–CH₂–) bridge between two tetrazole rings . This architectural difference eliminates the atropisomerism and synthetic complexity associated with biphenyl systems, while preserving the hydrogen-bonding and metal-coordinating capabilities of dual tetrazole pharmacophores . Consequently, the compound offers a structurally simplified scaffold for structure–activity relationship (SAR) studies aimed at decoupling the contributions of the biphenyl moiety from tetrazole-mediated effects, without the confounding presence of the imidazole core found in sartans .

Sartan Impurities Tetrazole Bioisosteres Structural Differentiation

Predicted Aqueous Solubility Advantage Over Phenyl-Only Tetrazole Derivatives

The target compound incorporates a free carboxylic acid group (–CH₂COOH) appended to the 1-position of the tetrazole ring, which is expected to confer improved aqueous solubility under physiological pH conditions compared to neutral phenyl-tetrazole derivatives lacking an ionizable group. 5-Phenyl-1H-tetrazole (CAS 18039-42-4) is sparingly soluble in water (predicted logS ≈ –2.5), whereas 1H-tetrazole-1-acetic acid (CAS 21732-17-2) is reported as 'very soluble' in water . The target compound, combining both phenyl and acetic acid functionality, is anticipated to exhibit intermediate aqueous solubility suitable for both organic and aqueous-based assay formats, a balance not achievable with either extreme [1].

Solubility Formulation DMSO Solubility

Optimal Research and Industrial Application Scenarios for 1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-


Coordination Polymer and MOF Construction Requiring 2D or Higher Dimensionality Networks

The bis-tetrazole–carboxylate architecture of the target compound provides a minimum of three donor atoms, enabling the formation of 2D coordination networks with Co(II) and other transition metals. As demonstrated with the structurally analogous ligand H₂btzphda (1,3-bis(tetrazol-5-yl)benzene-N2,N2′-diacetic acid), bis-tetrazole–carboxylates yield (4,4) grid topologies under solvothermal conditions, whereas mono-tetrazole–carboxylates fail to generate dimensionality beyond 1D chains . Researchers designing luminescent or porous MOFs should select this compound when a ditopic linker with both rigid tetrazole rings and a flexible carboxylate arm is required .

Medicinal Chemistry SAR Campaigns: Decoupling Biphenyl Effects from Tetrazole Bioisostere Activity

The compound's methylene-bridged bis-tetrazole scaffold eliminates the biphenyl moiety found in sartan drugs (e.g., losartan, valsartan) while retaining dual tetrazole functionality. This makes it an ideal scaffold for SAR studies aiming to isolate the contribution of tetrazole-mediated hydrogen bonding and metal coordination from biphenyl-dependent hydrophobic interactions. Unlike losartan impurity 2,2'-bistetrazole-1,1'-bisphenyl (CAS 1159977-11-3), which retains the rigid biphenyl core, the target compound's flexible methylene linker introduces conformational degrees of freedom that may be exploited to achieve distinct binding poses [1].

Cell-Based Screening with Improved Membrane Permeability vs. Unsubstituted Tetrazole Acetic Acids

For target-based phenotypic screening, the predicted higher lipophilicity of the target compound (estimated clogP > 1.0) relative to 1H-tetrazole-1-acetic acid (clogP = –1.24) suggests enhanced passive membrane permeability . This is critical for intracellular targets such as aldose reductase or VAP-1, where the 5-phenyl-2H-tetrazol-2-yl substructure has been employed in known inhibitors [1]. Procurement of this compound for cell-based assays should be prioritized when mono-tetrazole acetic acids fail to show cellular activity despite promising biochemical potency, as poor permeability may be a confounding factor .

Analytical Reference Standard for Bis-Tetrazole Impurity Profiling in Sartan APIs

Although structurally distinct from losartan's biphenyl-tetrazole impurities, the target compound can serve as a system suitability standard or retention time marker in HPLC methods for tetrazole-containing pharmaceuticals. Its unique combination of a methylene-bridged bis-tetrazole core with a phenyl substituent and a free carboxylic acid makes it readily distinguishable from both losartan-related impurities (CAS 1159977-11-3) and simpler tetrazole acetic acids (CAS 21732-17-2, CAS 21743-68-0) by both retention time and mass spectrometric detection . Analytical laboratories should consider this compound when developing impurity profiling methods that require resolution of bis-tetrazole species from mono-tetrazole and biphenyl-tetrazole analogs [1].

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